molecular formula C16H12BrNO4S B12888520 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione CAS No. 90455-57-5

3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B12888520
CAS No.: 90455-57-5
M. Wt: 394.2 g/mol
InChI Key: FOQVDMBQFXGOAJ-UHFFFAOYSA-N
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Description

3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group and a sulfonyl group attached to a bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-bromobenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors involved in neurological pathways.

    Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1-propanone: This compound features a similar sulfonyl and bromophenyl moiety but differs in the presence of a chlorophenyl group.

    N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes a valine residue and a similar sulfonyl-bromophenyl structure.

Uniqueness

3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring, phenyl group, and sulfonyl-bromophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90455-57-5

Molecular Formula

C16H12BrNO4S

Molecular Weight

394.2 g/mol

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H12BrNO4S/c17-11-6-8-13(9-7-11)23(21,22)14-10-15(19)18(16(14)20)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI Key

FOQVDMBQFXGOAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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